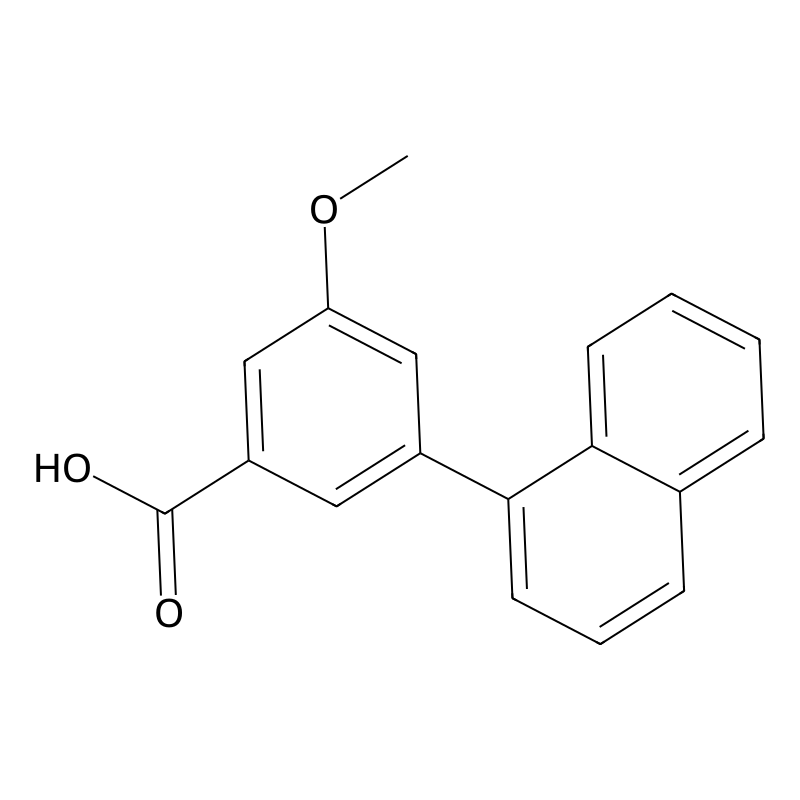

3-Methoxy-5-(naphthalen-1-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methoxy-5-(naphthalen-1-yl)benzoic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a naphthalene moiety attached to a benzoic acid framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and versatile chemical properties. The molecular formula for 3-Methoxy-5-(naphthalen-1-yl)benzoic acid is CHO, with a molecular weight of 270.28 g/mol.

3-Methoxy-5-(naphthalen-1-yl)benzoic acid can undergo several chemical transformations:

- Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products- Oxidation leads to 3-Hydroxy-5-(naphthalen-1-yl)benzoic acid.

- Reduction yields 3-Methoxy-5-(naphthalen-1-yl)benzyl alcohol.

- Substitution produces various 3-(substituted)-5-(naphthalen-1-yl)benzoic acid derivatives.

- Oxidation leads to 3-Hydroxy-5-(naphthalen-1-yl)benzoic acid.

- Reduction yields 3-Methoxy-5-(naphthalen-1-yl)benzyl alcohol.

- Substitution produces various 3-(substituted)-5-(naphthalen-1-yl)benzoic acid derivatives.

Research indicates that 3-Methoxy-5-(naphthalen-1-yl)benzoic acid exhibits potential biological activities, particularly anti-inflammatory and anticancer properties. Its mechanism of action may involve the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. The compound's structural features allow it to interact with these enzymes, thereby blocking their activity and reducing inflammation. Additionally, studies have suggested its effectiveness in modulating pathways related to cell proliferation and apoptosis.

The synthesis of 3-Methoxy-5-(naphthalen-1-yl)benzoic acid can be achieved through several methods:

- Friedel-Crafts Acylation: A common method involving the acylation of a naphthalene derivative with a benzoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride.

- Suzuki-Miyaura Cross-Coupling Reaction: This approach utilizes a boronic acid derivative of naphthalene coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base, offering high selectivity and yield under mild conditions.

3-Methoxy-5-(naphthalen-1-yl)benzoic acid has several applications:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Medicine: Explored as a lead compound for drug development due to its unique structural features.

- Industry: Utilized in producing specialty chemicals and materials.

Studies on the interactions of 3-Methoxy-5-(naphthalen-1-yl)benzoic acid with biological systems have indicated that it may target specific proteins or enzymes involved in inflammation and cancer progression. The interactions can influence cellular pathways, potentially leading to therapeutic effects.

Several compounds share structural similarities with 3-Methoxy-5-(naphthalen-1-yl)benzoic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methoxy-5-(naphthalen-2-yl)benzoic acid | CHO | Similar structure but different naphthyl positioning |

| 2-Methoxy-3-(naphthalen-1-yl)benzoic acid | CHO | Different substitution pattern affecting reactivity |

| 2-Hydroxy-5-(naphthalen-1-methyl)benzoic acid | CHO | Contains hydroxyl instead of methoxy group |

Uniqueness

The uniqueness of 3-Methoxy-5-(naphthalen-1-yl)benzoic acid lies in the specific arrangement of the methoxy and naphthalenyl groups. This arrangement influences its chemical reactivity and biological activity, making it valuable for various applications compared to similar compounds. Its selective interactions with molecular targets enhance its potential as a therapeutic agent.